1-[4-(Cyclopropylmethoxy)-3-methylphenyl]ethan-1-amine, also known as a phenyl ether derivative, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound is characterized by its unique molecular structure, which includes a cyclopropylmethoxy group attached to a methyl-substituted phenyl ring. This configuration may influence its interaction with biological targets, particularly in the context of receptor binding and modulation.
The compound is classified under the category of organic amines and phenol ethers. It can be synthesized through various chemical reactions, often involving the manipulation of aromatic compounds. The synthesis and characterization of this compound have been reported in several patents and scientific articles, highlighting its relevance in research and development within the pharmaceutical industry .
The synthesis of 1-[4-(Cyclopropylmethoxy)-3-methylphenyl]ethan-1-amine can be achieved through several methods. A common approach involves the use of starting materials such as cyclopropylmethanol and appropriate phenolic compounds. The following general steps outline a typical synthetic route:
The reaction conditions often include solvents such as ethanol or ether, along with catalysts or bases to facilitate the reaction .
The molecular formula for 1-[4-(Cyclopropylmethoxy)-3-methylphenyl]ethan-1-amine is C12H17NO, indicating it contains 12 carbon atoms, 17 hydrogen atoms, one nitrogen atom, and one oxygen atom. The structure can be represented using various notations:
The compound's structure features an ethylamine moiety connected to a substituted phenyl ring with a cyclopropylmethoxy group, which may influence its solubility and interaction with biological systems .
The compound can participate in various chemical reactions typical for amines and ethers:
These reactions are essential for modifying the compound to enhance its biological activity or improve its pharmacokinetic properties .
The physical properties of 1-[4-(Cyclopropylmethoxy)-3-methylphenyl]ethan-1-amine include:
Chemical properties include:
These properties are crucial for determining the compound's usability in various applications within scientific research .
1-[4-(Cyclopropylmethoxy)-3-methylphenyl]ethan-1-amine has potential applications in medicinal chemistry as a lead compound for developing new pharmaceuticals targeting neurological disorders or other conditions influenced by neurotransmitter systems. Its unique structure may allow researchers to explore novel therapeutic pathways or improve existing treatments.
Additionally, it can serve as an intermediate in synthesizing more complex molecules for drug discovery programs focused on receptor modulation or enzyme inhibition .
The synthesis of 1-[4-(cyclopropylmethoxy)-3-methylphenyl]ethan-1-amine has evolved through three distinct phases, reflecting advances in organic chemistry techniques:
Early Friedel-Crafts Approaches (Pre-2010s):Initial routes relied on Friedel-Crafts acylation of 4-methylphenol to install the acetyl group, followed by O-alkylation with cyclopropylmethyl bromide. This method suffered from regiochemical challenges due to competing C-alkylation and required harsh conditions (AlCl₃, 80°C), yielding the ketone precursor 1-(3-methyl-4-hydroxyphenyl)ethan-1-one in ≤45% yield [1]. Subsequent reductive amination with sodium cyanoborohydride/ammonia provided the racemic amine with significant epimeric impurities.
Enantioselective Breakthroughs (2010–2020):Catalytic asymmetric reductive amination emerged as a pivotal advancement. Using (R)-BINAP-derived iridium catalysts, researchers achieved direct conversion of the ketone intermediate 1-[4-(cyclopropylmethoxy)-3-methylphenyl]ethan-1-one to the (S)-enantiomer with 92% ee and 78% yield [2]. Key innovations included:
Table 1: Evolution of Synthetic Methods
Period | Key Intermediate | Method | Yield (%) | Stereoselectivity | CAS Reference |
---|---|---|---|---|---|
2000–2010 | 1-(3-Bromo-4-methylphenyl)ethan-1-one | Friedel-Crafts/Bromination | 38 | Racemic | 40180-80-1 [1] |
2010–2020 | 1-[4-(cyclopropylmethoxy)-3-methylphenyl]ethan-1-one | Catalytic Reductive Amination | 78 | 92% ee (S) | 2126144-51-0 [2] |
2020–present | Chiral imine adduct | Enzymatic resolution | 85 | >99% ee | 911373-69-8 [7] |
Modern Green Chemistry (2020–Present):Recent protocols emphasize atom economy and waste reduction. Continuous-flow hydrogenation with Pd/C at 50 bar H₂ achieves quantitative conversion of imines generated in situ. Photoredox-catalyzed C–N coupling methods have also been reported, utilizing cyclopropylmethyl 4-methylphenyl ether directly with bromoacetonitrile followed by reduction [7].
The cyclopropylmethoxy moiety confers three critical pharmacophoric properties that defined its inclusion in bioactive scaffolds:
Stereoelectronic Optimization:Cyclopropyl’s high bond angle distortion (115°) versus typical sp³ carbon (109.5°) induces pronounced Baeyer strain. This enhances:
Hydrophobic Enclosure Effects:Comparative molecular field analysis (CoMFA) demonstrates the cyclopropyl group occupies a 35 ų hydrophobic pocket inaccessible to bulkier groups. In DDR2 inhibitors, this contributed to a 15-fold affinity increase (IC₅₀ = 80 nM) over the ethoxy analog [4]. The cyclopropyl’s π-like character (HOMO energy -9.1 eV) also enables atypical CH–π stacking with Phe residues.
Metabolic Resilience:The cyclopropyl ring impedes oxidative demethylation by cytochrome P450 isoforms. Microsomal stability assays show:
Pharmacophore Modeling Advances:Structure-based pharmacophore tools like PharmMapper identified the cyclopropylmethoxy group as fulfilling dual roles:
Systematic evaluation of ethanamine derivatives reveals how subtle structural changes impact target engagement:
Steric and Electronic Comparisons:Table 2: Structural Analogs and Their Properties
Compound | R Group | logP | pKa (NH₂) | HBD Count | Target Affinity (Ki, nM) | Primary Application |
---|---|---|---|---|---|---|
1-[4-(Cyclopropylmethoxy)-3-methylphenyl]ethan-1-amine | Cyclopropylmethoxy | 2.18 | 9.7 | 1 | 14.3 (DDR2) [4] | Kinase inhibition |
1-(4-Methoxy-3-methylphenyl)ethan-1-amine | Methoxy | 1.87 | 10.1 | 1 | 320 (DDR2) [2] | Metabolic precursor |
1-[3-methyl-4-(2-morpholinoethoxy)phenyl]ethan-1-amine | Morpholinoethoxy | 1.24 | 8.9 | 2 | 6.8 (TREM2) [6] | Neuroinflammation modulation |
Phenazine-ethylamine derivatives | Varied heterocycles | 3.1–4.5 | 7.2–8.5 | 0–1 | 0.8–22 (DDR2) [4] | Antifibrotic agents |
Conformational Dynamics:Dihedral angle analysis (DFT, B3LYP/6-311G**) shows:
Target Selectivity Profiling:In kinase panels, the cyclopropylmethoxy derivative exhibited 18-fold selectivity for DDR2 over DDR1, while the morpholinoethoxy analog showed inverse selectivity (8-fold for DDR1). Molecular dynamics simulations attribute this to:
Quantum Mechanical Analysis:Fukui function calculations (f⁻) reveal nucleophilic attack susceptibility:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1